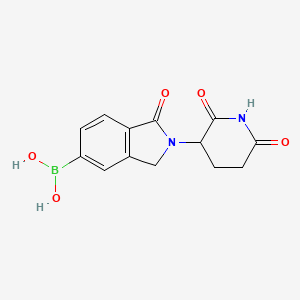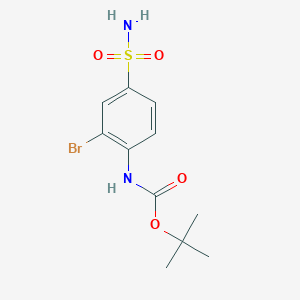![molecular formula C8H16ClNO B15300628 [1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride CAS No. 2866352-72-7](/img/structure/B15300628.png)
[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The compound is characterized by its bicyclo[2.1.1]hexane core, which provides a rigid and strained framework, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method is the [2+2] cycloaddition reaction, which is used to construct the bicyclo[2.1.1]hexane core. This reaction can be carried out using photochemical conditions, often involving the use of a mercury lamp . The reaction conditions need to be carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis route needs to be optimized for scalability and cost-effectiveness. This often involves the use of more robust and less hazardous reagents and conditions. For example, the use of toxic stannane reagents is avoided, and alternative methods that are amenable to large-scale synthesis are employed .
Análisis De Reacciones Químicas
Types of Reactions
[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: NaClO2, Na2HPO4, H2O2, CH3CN:H2O.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid and strained bicyclic structure makes it a valuable scaffold for the development of new chemical entities .
Biology and Medicine
In biology and medicine, the compound’s unique structure can be exploited for the design of bioactive molecules.
Industry
In the industrial sector, the compound can be used in the development of new materials with enhanced properties. Its rigid structure can contribute to the mechanical strength and stability of polymers and other materials .
Mecanismo De Acción
The mechanism of action of [1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bio-isostere in medicinal chemistry.
Bicyclo[2.2.2]octane: Another bicyclic compound with applications in material science and drug development.
Uniqueness
[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride is unique due to its specific bicyclo[2.1.1]hexane core, which provides a distinct combination of rigidity and strain. This makes it particularly valuable for applications where these properties are advantageous, such as in the design of bioactive molecules and advanced materials .
Propiedades
Número CAS |
2866352-72-7 |
|---|---|
Fórmula molecular |
C8H16ClNO |
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
[1-(aminomethyl)-2-bicyclo[2.1.1]hexanyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-8-2-6(3-8)1-7(8)4-10;/h6-7,10H,1-5,9H2;1H |
Clave InChI |
XBLGYCZCOPAULU-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C2)(C1CO)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


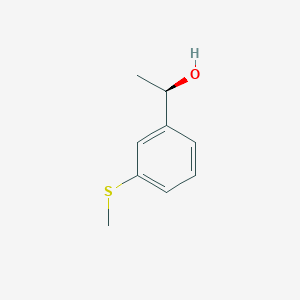
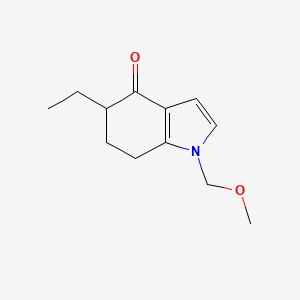
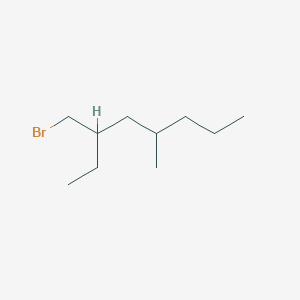
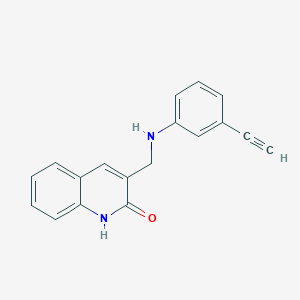
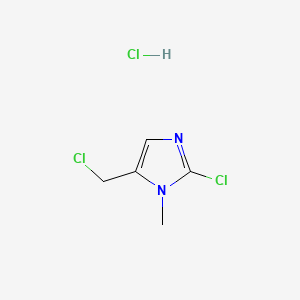
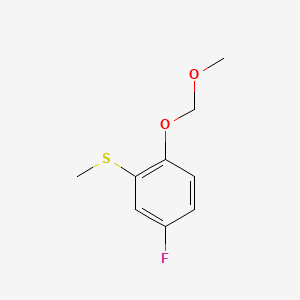
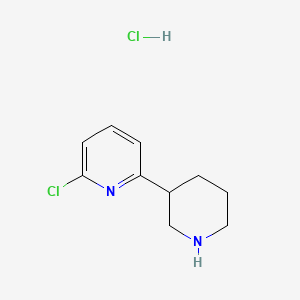

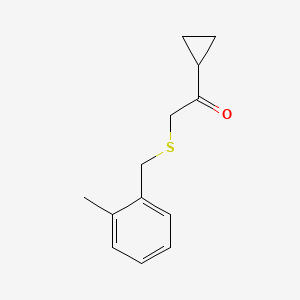
![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)
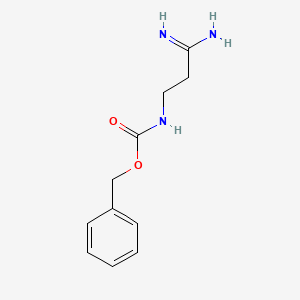
![methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)
